

ML-00253764 hydrochloride review of literature

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Compound of Interest

Compound Name: ML-00253764 hydrochloride

Cat. No.: B10769235

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An In-depth Technical Guide to ML-00253764 Hydrochloride

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] This brain-penetrant small molecule has garnered significant interest within the research community for its potential therapeutic applications, primarily in the context of cancer-related cachexia and as an anti-cancer agent.[1][2][4][5] This technical guide provides a comprehensive review of the existing literature on **ML-00253764 hydrochloride**, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Quantitative Data

The biological activity of **ML-00253764 hydrochloride** has been characterized through various in vitro assays, quantifying its potency and selectivity for melanocortin receptors.



Parameter	Value	Receptor/Cell Line	Reference
IC50	320 nM	Human MC4R	[1]
810 nM	Human MC3R	[1]	
2120 nM	Human MC5R	[1]	_
103 nM	Human MC4R	[2]	_
6.56 μΜ	U-118 Glioblastoma Cells	[5]	
7667 ± 2144.6 nM	8305C Anaplastic Thyroid Carcinoma Cells	[6]	_
806.4 ± 321.8 nM	HT-29 Colorectal Adenocarcinoma Cells	[6]	
2993 ± 1135.2 nM	Caco-2 Colorectal Adenocarcinoma Cells	[6]	
33.7 nM	WM 266-4 Melanoma Cells		
11.1 nM	A-2058 Melanoma Cells		-
360.1 nM	A-2058 MC4R Null Melanoma Cells		-
Ki	0.16 μΜ	Human MC4R	[2][3]

Experimental Protocols In Vitro Assays

cAMP Accumulation Assay

This assay is crucial for determining the functional antagonism of ML-00253764 at the Gs-coupled MC4R.



- Cell Line: HEK-293 cells stably expressing the human MC4R.[1]
- Protocol:
 - Seed HEK-293-hMC4R cells in appropriate well plates and grow to a suitable confluency.
 - Pre-incubate the cells with varying concentrations of ML-00253764 hydrochloride.
 - o Stimulate the cells with a known agonist of MC4R, such as [Nle4,D-Phe7]-α-melanocyte-stimulating hormone ([NDP]-α-MSH).[2][3]
 - Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
 - A decrease in cAMP production in the presence of the agonist indicates antagonistic activity.[1][2][3] ML-00253764 (100 μM) has been shown to decrease cAMP production induced by [NDP]-α-MSH by 20% in MC4R-expressing HEK293 cell membranes.[2][3]

Cell Proliferation Assay

This assay assesses the anti-proliferative effects of ML-00253764 in cancer cell lines.

- Cell Lines: Human glioblastoma cells (U-87 and U-118), colorectal adenocarcinoma cells (HT-29, Caco-2), anaplastic thyroid carcinoma cells (8305C), and melanoma cells (A-2058, WM 266-4).[6][7]
- Protocol:
 - Seed cancer cells in 24-well plates.
 - Treat the cells with a range of concentrations of ML-00253764 (e.g., 0.001-50 μM) for a specified duration (e.g., 72 hours), refreshing the media and compound daily.[5]
 - Following treatment, count viable cells using a hemocytometer and trypan blue exclusion.
 - Calculate the concentration that causes a 50% reduction in cell proliferation (IC50) by performing a non-linear regression analysis.



Apoptosis Assay

This assay determines if the anti-proliferative effects of ML-00253764 are due to the induction of programmed cell death.

- Cell Lines: Glioblastoma, colorectal, anaplastic thyroid, and melanoma cancer cell lines.[6][7]
- Protocol:
 - Treat cells with ML-00253764 at concentrations around their respective IC50 values.
 - Utilize methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.
 - Alternatively, cellular apoptosis can be assessed by measuring caspase activity or through TUNEL staining.

Western Blotting for Signaling Pathway Analysis

This technique is used to investigate the effect of ML-00253764 on key signaling proteins.

- Target Proteins: Phosphorylated and total ERK1/2 and Akt.[5][7]
- · Protocol:
 - Treat cancer cells with ML-00253764 for a specified time.
 - Lyse the cells and determine protein concentration.
 - Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
 - Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 and Akt.
 - Use appropriate secondary antibodies and a detection system to visualize the protein bands.
 - Quantify band intensities to determine the change in phosphorylation levels.



In Vivo Studies

Tumor-Induced Cachexia Model

These studies evaluate the ability of ML-00253764 to mitigate cancer-associated weight loss.

- Animal Model: CT-26 tumor-bearing BALB/c mice or Lewis lung carcinoma (LLC) mouse model.[2][3]
- Protocol:
 - Implant tumor cells (e.g., CT-26 colon carcinoma or LLC) subcutaneously into the mice.[2]
 [3]
 - Once tumors are established, begin daily administration of ML-00253764 hydrochloride
 or vehicle control. Dosing can be administered subcutaneously at 3, 10, or 30 mg/kg.[2]
 - Monitor body weight, food intake, and lean body mass throughout the study.[1][3]
 - At the end of the study, tumors can be excised and weighed.

Xenograft Models for Anti-Cancer Efficacy

These models assess the direct anti-tumor effects of ML-00253764.

- Animal Model: Athymic nude mice (e.g., CD-1 nu/nu or Athymic Nude-Foxn1nu).[5][6]
- Tumor Models: Subcutaneous xenografts of human cancer cells such as U-87 glioblastoma,
 HT-29 colorectal cancer, 8305C anaplastic thyroid cancer, or A-2058 melanoma.[5][6]
- Protocol:
 - Inject human cancer cells subcutaneously into the flank of the mice.
 - When tumors reach a palpable size, randomize the mice into treatment groups.
 - Administer ML-00253764 (e.g., 30 mg/kg, s.c., daily), vehicle control, and potentially a combination therapy (e.g., with temozolomide or vemurafenib).[5][7][8]

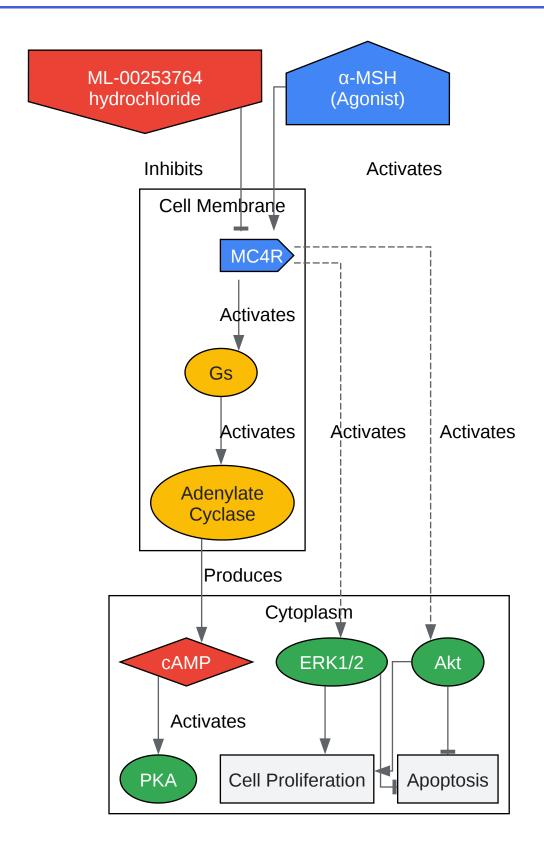


- Measure tumor volume regularly using calipers.
- Monitor animal health and body weight.
- At the conclusion of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by ML-00253764 and a typical experimental workflow for its evaluation.

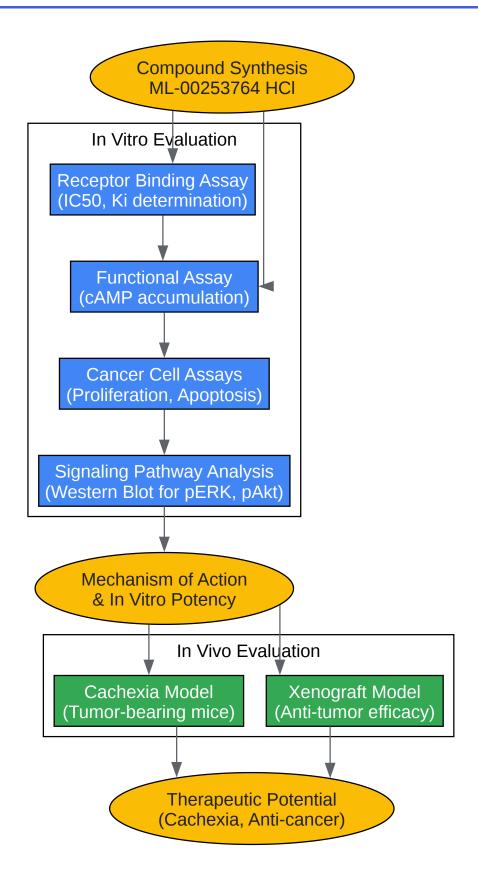




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Caption: Signaling pathway of ML-00253764 at the MC4R.





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